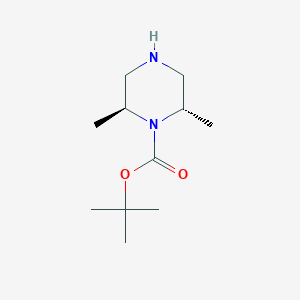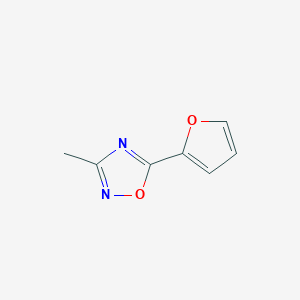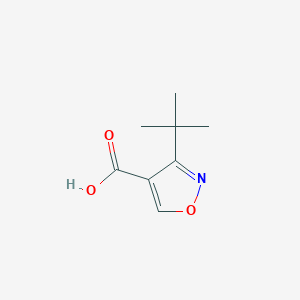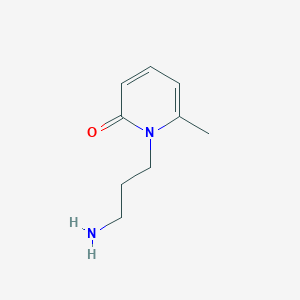
2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one
説明
2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one, also known as AP6P, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. It belongs to the pyridazinone family of molecules and has been used in various biochemical and physiological experiments.
科学的研究の応用
Synthesis and Pharmaceutical Applications
- The chemical is involved in the synthesis of various heterocyclic compounds with pharmacological significance. In particular, pyridine derivatives, including those related to 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one, have been found in natural and synthetic pharmaceutical agents. These derivatives exhibit diverse biological activities such as being COX-2 inhibitors and cardiotonic agents for treating congestive heart failure. They are also noted for antitumor and antibacterial activities (Ashok, Pallavi, Reddy, & Rao, 2006).
Biochemical Amplification and Antimicrobial Effects
- Compounds related to 2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one have been used in the amplification of phleomycin against Escherichia coli, highlighting their potential in enhancing the effectiveness of existing antimicrobial agents (Brown & Cowden, 1982).
Applications in Cancer Research
- The compound's derivatives have been investigated for their interactions with the colchicine binding site of tubulin. This suggests potential applications in cancer research, particularly in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Chemical Structure and Metal Complex Formation
- It has been used in the synthesis of various unsymmetrical tripodal amines, which are important in the formation of metal complexes, such as Cu(II) complexes. These complexes have applications in various fields, including catalysis and material science (Keypour et al., 2015).
Medicinal Chemistry
- Derivatives of this compound have been synthesized as potential anticancer agents, acting as mitotic inhibitors and displaying significant activity against tumors (Temple et al., 1987).
特性
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-1-9-16-12(17)3-2-11(15-16)10-4-7-14-8-5-10/h2-5,7-8H,1,6,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICJQFQBRSLFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-pyridin-4-ylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1440512.png)




![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)
![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)






